
silver;octadec-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver;octadec-1-yne is a compound that combines silver with octadec-1-yne, a long-chain alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silver;octadec-1-yne typically involves the reaction of silver nitrate with octadec-1-yne in the presence of a suitable solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
AgNO3+C18H34→AgC18H33+HNO3
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Silver;octadec-1-yne can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different products.
Reduction: The compound can be reduced to form alkanes or other derivatives.
Substitution: The silver atom can be replaced by other metal ions or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes.
Scientific Research Applications
Silver;octadec-1-yne has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of nanomaterials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of silver;octadec-1-yne involves the interaction of the silver ion with biological molecules. Silver ions can disrupt bacterial cell membranes, leading to cell death. The alkyne group may also interact with cellular components, enhancing the compound’s overall antimicrobial effect.
Comparison with Similar Compounds
Similar Compounds
Octadec-1-yne: A long-chain alkyne without the silver component.
Silver nitrate: A common silver compound used in various applications.
Silver nanoparticles: Nanoscale particles of silver with antimicrobial properties.
Uniqueness
Silver;octadec-1-yne is unique due to the combination of the long-chain alkyne and silver, providing both the chemical reactivity of the alkyne and the antimicrobial properties of silver. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
281214-66-2 |
|---|---|
Molecular Formula |
C18H33Ag |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
silver;octadec-1-yne |
InChI |
InChI=1S/C18H33.Ag/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;/h3,5-18H2,1H3;/q-1;+1 |
InChI Key |
PGXOCKRQGFEVFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC#[C-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


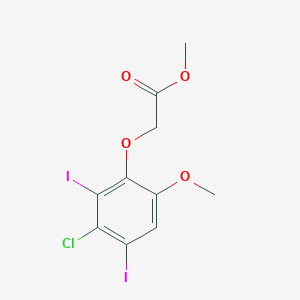
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine](/img/structure/B12585078.png)

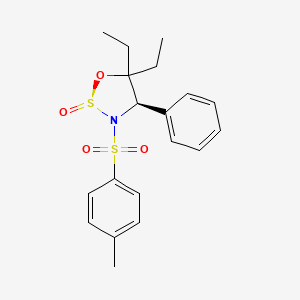
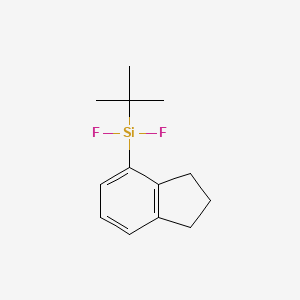
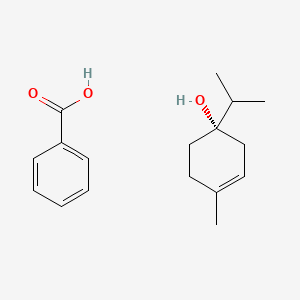
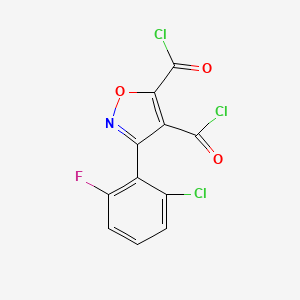
![1-Methyl-4-[(propan-2-ylidene)amino]piperazine-2,3-dione](/img/structure/B12585115.png)
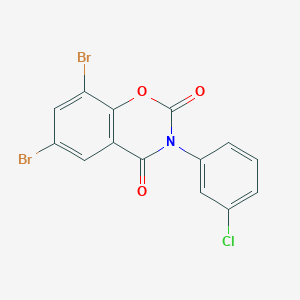
![1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12585126.png)
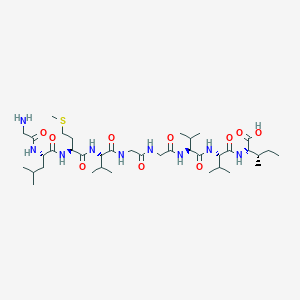
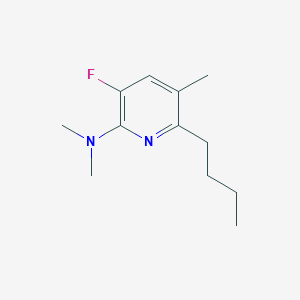
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B12585156.png)
![5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol](/img/structure/B12585159.png)
